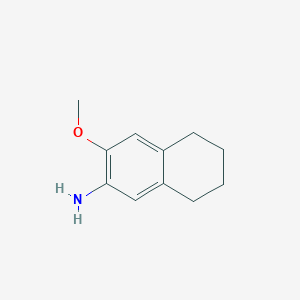

3-Methoxy-5,6,7,8-tetrahydro-naphthalen-2-ylamine

Übersicht

Beschreibung

3-Methoxy-5,6,7,8-tetrahydro-naphthalen-2-ylamine: is an organic compound with the molecular formula C11H15NO and a molecular weight of 177.24 g/mol . This compound is primarily used in research settings, particularly in the fields of chemistry and biology .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-5,6,7,8-tetrahydro-naphthalen-2-ylamine typically involves the following steps:

Starting Material: The synthesis begins with a naphthalene derivative.

Methoxylation: Introduction of a methoxy group (-OCH3) at the 3-position.

Reduction: Reduction of the naphthalene ring to form the tetrahydro derivative.

Amination: Introduction of an amine group (-NH2) at the 2-position.

The specific reaction conditions, such as temperature, pressure, and catalysts, can vary depending on the desired yield and purity .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the above synthetic routes to maximize yield and minimize costs .

Analyse Chemischer Reaktionen

Synthetic Routes and Precursor Reactions

The compound is synthesized via:

-

Photoamination : Photoinduced nucleophilic addition of ammonia or alkylamines to methoxy-substituted styrene derivatives under UV irradiation in the presence of catalysts like p-dicyanobenzene (p-DCB) or m-dicyanobenzene. This method avoids cyanophenyl group incorporation under specific conditions .

-

Thiourea Cyclization : Reaction of thiourea derivatives with brominated intermediates under controlled temperatures, followed by acid-base workup to isolate the free amine or its hydrochloride salt (e.g., 6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-ylamine hydrochloride, CAS: 4003-88-7) .

Functional Group Transformations

The primary amine and methoxy group enable diverse modifications:

-

Amine Protection/Deprotection :

-

Boc Protection: The amine reacts with di-tert-butyl dicarbonate (Boc₂O) under basic conditions to form tert-butyl carbamate derivatives. Subsequent cleavage with HCl in methanol regenerates the free amine .

-

Salt Formation: Protonation with HCl yields stable hydrochloride salts for improved solubility and storage .

-

-

Methoxy Group Reactivity :

-

Demethylation under strong acids (e.g., HBr/AcOH) or Lewis acids (e.g., BBr₃) could yield phenolic derivatives, though direct evidence for this compound is limited.

-

Cross-Coupling Reactions

The aromatic ring participates in:

-

Suzuki-Miyaura Coupling : Boronic acid derivatives of the compound (e.g., 3-Methoxy-5,6,7,8-tetrahydronaphthalen-2-ylboronic acid, CAS: 438589-56-1) react with aryl halides in the presence of Pd catalysts to form biaryl structures .

| Substrate | Coupling Partner | Catalyst | Product | Application |

|---|---|---|---|---|

| Arylboronic acid derivative | Aryl bromides | Pd(PPh₃)₄ | Biaryl-functionalized tetralins | Drug discovery |

Biological and Pharmacological Relevance

While not directly studied for this compound, structurally related 2-aminotetralins (e.g., 6-Methoxy-2-aminotetralin) exhibit:

-

Enzyme Inhibition : Binding to hydrophobic pockets of enzymes like Mycobacterium tuberculosis PanK (pantothenate kinase) via π-π stacking and hydrogen bonding .

-

Neurotransmitter Modulation : Analogous compounds (e.g., 2-Aminotetralin) inhibit serotonin/norepinephrine reuptake and act as dopamine receptor ligands .

Wissenschaftliche Forschungsanwendungen

Chemical Research Applications

Building Block in Organic Synthesis

3-Methoxy-5,6,7,8-tetrahydro-naphthalen-2-ylamine is utilized as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules. The compound can undergo various chemical reactions including oxidation, reduction, and substitution reactions:

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts to naphthoquinone derivatives | Potassium permanganate (KMnO4), Chromium trioxide (CrO3) |

| Reduction | Further reduction of the tetrahydro ring | Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4) |

| Substitution | Electrophilic and nucleophilic substitutions | Halogens (Cl2, Br2), Alkylating agents (R-X) |

The ability to modify the structure of this compound through various reactions allows chemists to explore new functional groups and properties.

Biological Research Applications

Potential Biological Activity

Research has indicated that this compound may interact with biological systems, particularly in relation to neurotransmitter receptors. Its structural characteristics suggest it could have implications in neuropharmacology.

Case Study: Neurotransmitter Interaction

A study explored the interaction of similar naphthalene derivatives with neurotransmitter receptors. The findings suggested that modifications in the naphthalene structure could enhance binding affinity to specific receptors, indicating potential therapeutic applications for compounds like this compound.

Medicinal Chemistry Applications

Exploration for Therapeutic Effects

While not currently used clinically, there is ongoing research into the therapeutic potential of this compound. Its structural similarity to known pharmacological agents raises interest for potential applications in treating conditions such as Parkinson's disease.

Case Study: Rotigotine Derivative Development

Rotigotine is a well-known medication for Parkinson's disease that shares structural similarities with this compound. Research into synthetic routes for rotigotine has highlighted the importance of this compound as an intermediate in developing new treatments for neurodegenerative disorders . The synthesis methods emphasize efficiency and yield improvements which are critical for pharmaceutical applications.

Industrial Applications

Development of New Materials

In industrial chemistry, this compound is explored for its potential use in developing new materials and chemical processes. Its unique properties make it suitable for creating specialized compounds that could be utilized in various manufacturing sectors.

Wirkmechanismus

The mechanism of action of 3-Methoxy-5,6,7,8-tetrahydro-naphthalen-2-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets can vary depending on the context of its use. For example, in biological systems, it may interact with neurotransmitter receptors or enzymes involved in metabolic pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Naphthalenol, 5,6,7,8-tetrahydro-: Similar structure but lacks the methoxy group.

7-Methyl-5,6,7,8-tetrahydro-benzothieno-pyrimidine-4-thione: Contains a similar tetrahydro ring but with different substituents

Uniqueness

3-Methoxy-5,6,7,8-tetrahydro-naphthalen-2-ylamine is unique due to the presence of both a methoxy group and an amine group on the tetrahydro-naphthalene ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for research applications .

Biologische Aktivität

3-Methoxy-5,6,7,8-tetrahydro-naphthalen-2-ylamine (CAS 6240-83-1) is a compound of interest due to its unique chemical structure, which includes both a methoxy group and an amine group on the tetrahydronaphthalene framework. This combination potentially imparts various biological activities, making it a subject of research in medicinal chemistry and pharmacology.

- Molecular Formula: C11H15NO

- Molecular Weight: 177.24 g/mol

- Structural Characteristics: The presence of the methoxy (-OCH3) and amine (-NH2) groups contributes to its reactivity and interaction with biological targets.

Synthesis

The synthesis of this compound typically involves:

- Starting Material: A naphthalene derivative.

- Methoxylation: Introduction of the methoxy group at the 3-position.

- Reduction: Conversion of naphthalene to its tetrahydro derivative.

- Amination: Addition of the amine group at the 2-position.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Antimicrobial Activity

Studies have shown that derivatives of tetrahydronaphthalene compounds can possess antimicrobial properties. For instance, certain substituted tetrahydronaphthalenes have demonstrated activity against Plasmodium species, which are responsible for malaria. In vitro assays revealed that these compounds can inhibit dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine biosynthesis in the parasite .

Case Study: Potency Against P. falciparum

In a study evaluating tetrahydro derivatives against P. falciparum, compounds similar to this compound were tested for their IC50 values (the concentration required to inhibit 50% of the target). The results indicated that certain halogen-substituted derivatives exhibited IC50 values as low as 0.005 μM against PfDHODH and EC50 values in whole-cell assays ranging from 0.00039 to 6.5 μM .

| Compound | IC50 (μM) | EC50 (μM) | Remarks |

|---|---|---|---|

| Compound A | 0.005 | 0.00039 | Most potent |

| Compound B | 0.066 | 0.28 | Moderate potency |

| Compound C | >100 | >100 | Inactive |

The mechanism by which this compound exerts its biological effects may involve:

- Interaction with neurotransmitter receptors.

- Inhibition of key metabolic enzymes in pathogens.

This dual action could make it a valuable candidate for further pharmacological exploration.

Research Applications

The compound is not only explored for its potential therapeutic effects but also serves as a building block in organic synthesis and materials science. Its unique structure allows for modifications that can lead to derivatives with enhanced biological activity or selectivity.

Eigenschaften

IUPAC Name |

3-methoxy-5,6,7,8-tetrahydronaphthalen-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-13-11-7-9-5-3-2-4-8(9)6-10(11)12/h6-7H,2-5,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQHFUZXUDPRJLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2CCCCC2=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90344288 | |

| Record name | 3-Methoxy-5,6,7,8-tetrahydro-naphthalen-2-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90344288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6240-83-1 | |

| Record name | 3-Methoxy-5,6,7,8-tetrahydro-naphthalen-2-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90344288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.